molecular formula C12H12ClNO B1628851 2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone CAS No. 946692-39-3

2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone

Cat. No. B1628851
M. Wt: 221.68 g/mol
InChI Key: LSQASVXCCQEYHR-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-1H-imidazole” is similar in structure and has been used in the synthesis of various pharmaceuticals . It’s important to note that the properties of “2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone” could be significantly different due to the presence of the quinolinone group and additional methyl groups.


Synthesis Analysis

In a study, 2-chloromethyl-1H-benzimidazole derivatives were synthesized by condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles . This might provide some insight into potential synthesis routes for “2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone”.


Molecular Structure Analysis

The molecular structure of a similar compound, 2-chloromethyl-1H-benzimidazole hydrochloride, has been studied using X-ray crystallography, (1)H NMR, FT-IR, UV/vis, and elemental analysis .


Chemical Reactions Analysis

The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) complex gave indene derivatives in high yields . This might suggest potential reactions for “2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone”.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, 2-(chloromethyl)-1H-imidazole Hydrochloride has a molecular weight of 153.01 g/mol .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Reactions of Heterocyclic Quinone Methides : Demonstrates the preparation of 1-methyl-3-methylene-2,4(1H,3H)-quinolinedione from 4-hydroxy-1,3-dimethyl-2(1H)-quinolinone and its reactions, showcasing its potential in synthetic chemistry (Chauncey & Grundon, 1990).
  • Quinoxaline Derivatives : Discusses reactions of 2-chloro-3-methylquinoxaline with various nucleophiles, indicating its versatility in producing a range of chemical structures (Badr et al., 1983).

Corrosion Inhibition

  • Carbon Steel Corrosion Inhibition : Explores the use of 5-(chloromethyl)-8-quinolinol hydrochloride for inhibiting corrosion of carbon steel in hydrochloric acid solution, showing high inhibition efficiency (Faydy et al., 2016).

Antimicrobial Activity

  • Antimicrobial Metal Chelates : Studies the condensation of 5-chloromethyl-8-quinolinol with 4-methyl piperazine and its metal chelates, indicating antimicrobial properties (Patel & Vohra, 2006).

Synthesis of Derivatives for Further Applications

  • Quinoxalinone and Naphthyridinone Derivatives : The synthesis of quinoxalinone and related derivatives for potential applications, including their evaluation as antimalarials, though showing no activity in this particular study (Nasr et al., 1978).

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. For example, 2-(chloromethyl)-1H-imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Research into similar compounds continues to be a flourishing and reviving area of research . The development of novel catalytic methods for nucleophilic substitutions has evolved into a significant area of research .

properties

IUPAC Name

2-(chloromethyl)-6,8-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-7-3-8(2)12-10(4-7)11(15)5-9(6-13)14-12/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQASVXCCQEYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(N2)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589826
Record name 2-(Chloromethyl)-6,8-dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone

CAS RN

946692-39-3
Record name 2-(Chloromethyl)-6,8-dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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